molecular formula C7H9N3OS B087928 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 1268522-00-4

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B087928
M. Wt: 183.23 g/mol
InChI Key: ALESZODLOWUYEM-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 1268522-00-4. It has a molecular weight of 183.23 and its IUPAC name is 4-amino-6-methyl-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10). The InChI key is ALESZODLOWUYEM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C. .

Scientific Research Applications

Molecular Structure Studies

The compound 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde and its derivatives show significant promise in the study of molecular structures. Studies have focused on understanding the electronic structures and hydrogen bonding patterns in compounds related to this chemical. For instance, research on similar pyrimidine derivatives has revealed the formation of a three-dimensional framework structure through a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds (Low et al., 2007). This research is crucial for understanding the molecular interactions and structural properties of pyrimidine-related compounds.

Synthesis of Condensed Azines

In the field of chemical synthesis, 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde has been utilized as a precursor for the synthesis of condensed azines. These compounds are synthesized through reactions with enamines and have been observed to form pyrido[2,3-d]pyrimidines and pyrimido[4,5,6-de][1,6]naphthyridine derivatives. The structural confirmation of these derivatives is often achieved through XRD analysis, highlighting the compound's role in creating complex chemical structures (Bakulina et al., 2014).

Interaction Studies with Glycine Esters

Research has also been conducted to study the interaction of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde with different esters, such as glycine esters. These studies aim to understand the reaction conditions and products formed from these interactions. The results have led to the discovery of unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, offering insights into the synthesis of potential biologically active compounds (Zinchenko et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The signal word is “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALESZODLOWUYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde

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